molecular formula C7H7N3O4 B188715 N-Methyl-2,6-dinitroaniline CAS No. 5910-19-0

N-Methyl-2,6-dinitroaniline

Cat. No. B188715
CAS RN: 5910-19-0
M. Wt: 197.15 g/mol
InChI Key: YEYQXUWULBDKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2,6-dinitroaniline is a chemical compound with the molecular formula C7H7N3O4 . It is also known by other names such as Benzenamine, N-methyl-2,6-dinitro-, and methyl-2,6-dinitroaniline . The molecular weight of this compound is 197.15 g/mol .


Synthesis Analysis

The synthesis of N-methylaniline derivatives, including N-Methyl-2,6-dinitroaniline, can be performed in the presence of PNP manganese complex . Dinitroanilines can be derived from both aniline and dinitrobenzenes .


Molecular Structure Analysis

The molecular structure of N-Methyl-2,6-dinitroaniline consists of a benzene ring with two nitro groups (NO2) and one methylamino (NHCH3) group attached to it . The InChI string representation of its structure is InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3 .


Physical And Chemical Properties Analysis

N-Methyl-2,6-dinitroaniline has a molecular weight of 197.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 197.04365571 g/mol . The topological polar surface area of the compound is 104 Ų .

Scientific Research Applications

Use in Herbicides

Scientific Field: Agriculture and Plant Science

Methods of Application

These herbicides are typically applied to the soil before the emergence of weeds. They do not directly inhibit the germination of seeds, but they do inhibit the development of lateral roots .

Use in Environmental Toxicology

Scientific Field: Environmental Toxicology

Methods of Application: In studies, organisms are exposed to dinitroanilines either through their environment or directly, and their responses are observed .

Use in Dye Manufacturing

Scientific Field: Industrial Chemistry

Methods of Application

The specific methods of application can vary depending on the type of dye being produced. Typically, dinitroanilines are used in a chemical reaction to produce a specific color or hue .

Results or Outcomes

The use of dinitroanilines in dye manufacturing has led to the production of a wide range of colors and hues. The specific results can vary depending on the other chemicals used in the process .

Use in Pesticide Manufacturing

Scientific Field: Agriculture and Industrial Chemistry

Methods of Application

The specific methods of application can vary depending on the type of pesticide being produced. Typically, dinitroanilines are combined with other chemicals in a reaction to produce the pesticide .

Results or Outcomes

The use of dinitroanilines in pesticide manufacturing has led to the production of a wide range of effective pesticides. The specific results can vary depending on the other chemicals used in the process .

Safety And Hazards

N-Methyl-2,6-dinitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-methyl-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQXUWULBDKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207850
Record name N-Methyl-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,6-dinitroaniline

CAS RN

5910-19-0
Record name N-Methyl-2,6-dinitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5910-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2,6-dinitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,6-dinitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-2,6-dinitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.109
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylamine (4.5 ml of 2.0 M solution in THF) was added to a stirred solution of 2-chloro-1,3-dinitrobenzene (0.90 g, 4.4 mmol) in 40 ml of THF and the mixture was stirred for 30 min. The reaction was quenched by the addition of water and ether. The aqueous layer was separated and extracted twice with ether. The combined organic extracts were washed with saturated NaHCO3, brine and dried over magnesium sulfate. Filtration, removal of solvent and purification of residue via Biotage chromatography eluting with 20% ethyl acetate/dichloromethane to gave 0.80 g (91%) of product.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2,6-dinitroaniline
Reactant of Route 2
Reactant of Route 2
N-Methyl-2,6-dinitroaniline
Reactant of Route 3
Reactant of Route 3
N-Methyl-2,6-dinitroaniline
Reactant of Route 4
Reactant of Route 4
N-Methyl-2,6-dinitroaniline
Reactant of Route 5
Reactant of Route 5
N-Methyl-2,6-dinitroaniline
Reactant of Route 6
Reactant of Route 6
N-Methyl-2,6-dinitroaniline

Citations

For This Compound
30
Citations
EI Buján, AI Cañas, RH de Rossi - Journal of the Chemical Society …, 2001 - pubs.rsc.org
A kinetic study of the reaction of Nn-butyl-2,6-dinitroaniline 1 with NaOH was carried out in 10% 1,4-dioxane–water at 25 C, giving 2,6-dinitrophenol 2 and 7-nitro-2-n-propyl-1H-…
Number of citations: 18 pubs.rsc.org
BL Hollingsworth - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
… In this case, no N-methyl2 : 6-dinitroaniline or its derivatives … 50% of N-methyl-2 : 6-dinitroaniline, and intramolecular … compound of N-methyl-2 : 6-dinitroaniline constitutes strong …
Number of citations: 7 pubs.rsc.org
J Heidberg, JA Weil, GA Janusonis… - The Journal of Chemical …, 1964 - pubs.aip.org
The 60‐Mc/sec proton magnetic resonance spectra of N‐methyl‐2,4,6‐trinitroaniline (I) and of N‐methyl‐2,6‐dinitroaniline (II), as well as of the analogous N‐diphenylamino compounds…
Number of citations: 105 pubs.aip.org
MŠ Bella, V Milata - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
4‐Nitrobenzoselenadiazole was methylated with dimethylsulphate to give corresponding 1‐N‐methyl‐4‐nitrobenzoselenadiazolium methylsulphate which after alkaline ring‐opening …
Number of citations: 9 onlinelibrary.wiley.com
B Lamm - ACTA CHEMICA SCANDINAVICA, 1965 - actachemscand.org
NMR chemical shifts and coupling constants for a number of N-methyl-and N-ethylanilines have been determined in nitrobenzene solution. The differences in chemical shifts between …
Number of citations: 21 actachemscand.org
JA Weil, A Blum, AH Heiss, JK Kinnaird - The Journal of Chemical …, 1967 - pubs.aip.org
The proton NMR spectra of several N‐acetyl‐N‐methyl polynitroanilines reveal the presence of two conformers. The conformer ratio has been studied for the picrylaniline in various …
Number of citations: 42 pubs.aip.org
RC Farmer - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
The coloured quinonoid nitronates obtained by the action of methoxide on picramide derivatives have been examined. Two alternative methods of preparation are given, proceeding by …
Number of citations: 2 pubs.rsc.org
S Zeman, E Zemanova - Journal of thermal analysis, 1981 - Springer
The Piloyan activation energiesE and initial exotherm temperaturesT D of fiveN-monoalkyl — and fourN,N-dialkyl-2,6-dinitroanilines were determined. By comparison withR f factors, or …
Number of citations: 6 link.springer.com
J Hanusek, V Macháček - Collection of Czechoslovak Chemical …, 2009 - cccc.uochb.cas.cz
The review is focused on the understanding of processes involving chemical interaction between benzene nitro group and ortho carbon chain containing heteroatom (N, O, S) adjacent …
Number of citations: 3 cccc.uochb.cas.cz
O Pytela, J Kulhánek, E Jirásková… - Collection of …, 2001 - cccc.uochb.cas.cz
The log I values of 15 mainly ortho substituted derivatives of aniline and N-methylaniline have been measured spectrophotometrically in sulfuric, perchloric, and methanesulfonic acids. …
Number of citations: 7 cccc.uochb.cas.cz

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.